Hexanethiol, 6-fluoro-
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Overview
Description
Hexanethiol, 6-fluoro- is an organosulfur compound with the chemical formula C6H13FS. It is a derivative of hexanethiol, where a fluorine atom is substituted at the sixth carbon position. This compound is known for its unique chemical properties due to the presence of both a thiol group (-SH) and a fluorine atom, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexanethiol, 6-fluoro- typically involves the introduction of a fluorine atom into hexanethiol. One common method is the nucleophilic substitution reaction, where hexanethiol reacts with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of Hexanethiol, 6-fluoro- may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process. Additionally, maintaining optimal temperature and pressure conditions is crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Hexanethiol, 6-fluoro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted thiols.
Scientific Research Applications
Hexanethiol, 6-fluoro- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of sulfur and fluorine in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of Hexanethiol, 6-fluoro- involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atom can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications. The pathways involved include thiol-disulfide exchange reactions and interactions with fluorine-sensitive sites .
Comparison with Similar Compounds
Hexanethiol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
1-Hexanethiol, 6-bromo-: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.
6-Fluoro-1-hexanol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical properties.
Uniqueness: Hexanethiol, 6-fluoro- is unique due to the presence of both a thiol group and a fluorine atom, which imparts distinct chemical reactivity and stability. This combination makes it valuable in various scientific and industrial applications .
Biological Activity
Hexanethiol, 6-fluoro- is a sulfur-containing organic compound with the chemical formula C6H13FS. It is a derivative of hexanethiol, where a fluorine atom is substituted at the sixth carbon position. This modification can significantly influence the compound's biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Antimicrobial Properties
Hexanethiol derivatives, including 6-fluoro-hexanethiol, have been investigated for their antimicrobial properties. Research indicates that thiols can exhibit varying degrees of antibacterial activity against different pathogens. For instance, studies have shown that certain thiols demonstrate moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The presence of a fluorine atom may enhance the lipophilicity and overall biological activity of hexanethiol derivatives, potentially increasing their effectiveness as antimicrobial agents.
Case Studies
- Antibacterial Screening : A study conducted on various thiols found that modifications at specific positions could lead to enhanced antibacterial properties. Hexanethiol derivatives were tested against several bacterial strains, revealing that structural modifications significantly impacted their activity .
- Cytotoxicity in Cancer Cells : In research focusing on similar thiol compounds, it was noted that certain modifications could reduce cytotoxicity in non-cancerous cells while maintaining efficacy against cancer cells. This balance is crucial for developing therapeutic agents with minimal side effects .
- Electrochemical Applications : Recent studies have utilized hexanethiol derivatives in electrochemical sensors. For instance, 6-ferrocenyl-hexanethiol was employed as a redox probe, demonstrating effective electron transfer properties that could be beneficial for developing biosensors . Although this study does not focus directly on 6-fluoro-hexanethiol, it highlights the potential applications of thiol compounds in technology.
Table 1: Summary of Biological Activities of Hexanethiol Derivatives
Table 2: Cytotoxicity Profiles in Cancer Studies
Properties
CAS No. |
408-09-3 |
---|---|
Molecular Formula |
C6H13FS |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
6-fluorohexane-1-thiol |
InChI |
InChI=1S/C6H13FS/c7-5-3-1-2-4-6-8/h8H,1-6H2 |
InChI Key |
YEJIOOCWBINOSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS)CCF |
Origin of Product |
United States |
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